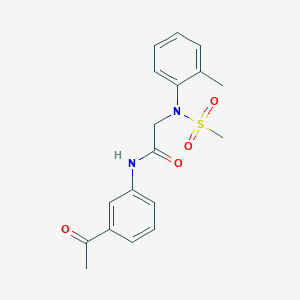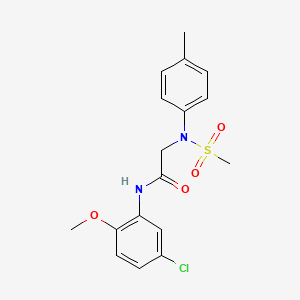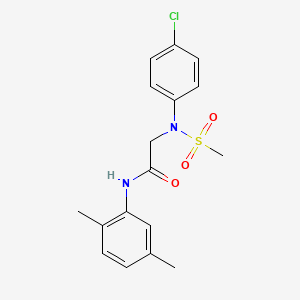
N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AMG 837, is a novel compound that has gained significant attention in the field of scientific research. This compound is a potent and selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.
作用機序
N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 acts as an agonist of the GPR40 receptor, which is a member of the G protein-coupled receptor family. Upon binding to the receptor, N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 activates a signaling pathway that leads to the release of insulin from pancreatic beta cells. This effect is mediated by the activation of the phospholipase C pathway and the subsequent release of intracellular calcium ions.
Biochemical and Physiological Effects:
The primary biochemical effect of N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 is the enhancement of glucose-stimulated insulin secretion from pancreatic beta cells. This effect is mediated by the activation of GPR40 and the subsequent release of intracellular calcium ions. In addition, N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 has also been shown to regulate lipid metabolism by reducing triglyceride levels in the liver and adipose tissue. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 is a potent and selective agonist of GPR40, which makes it a valuable tool for studying the role of this receptor in glucose metabolism and insulin secretion. The compound is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837. One potential application is the development of new antidiabetic drugs based on the compound's ability to enhance glucose-stimulated insulin secretion. Another area of research is the investigation of the compound's potential role in regulating lipid metabolism and inflammation. Additionally, further studies are needed to elucidate the long-term effects and safety profile of N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 in vivo.
科学的研究の応用
N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The compound has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, which makes it a promising candidate for the development of new antidiabetic drugs. In addition, N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 has also been investigated for its potential role in regulating lipid metabolism and inflammation.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-7-4-5-10-17(13)20(25(3,23)24)12-18(22)19-16-9-6-8-15(11-16)14(2)21/h4-11H,12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGWSTDLKWPIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3456705.png)
![N-(2-methoxybenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456719.png)
![N-(4-isopropylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456733.png)

![methyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3456752.png)


![ethyl 4-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3456776.png)
![N-(3-bromophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3456782.png)
![N-(2,6-dimethylphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3456788.png)
![N-(3,4-dichlorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3456791.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3456799.png)
![N-cyclohexyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3456800.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-isobutylbenzamide](/img/structure/B3456808.png)